2-Amino-6-bromo-5-fluoro-3-methylbenzoic acid
Description
Properties
IUPAC Name |
2-amino-6-bromo-5-fluoro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-3-2-4(10)6(9)5(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXKEQBAPAEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-5-fluoro-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 3-methylbenzoic acid followed by amination and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amino group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Organic Synthesis
2-Amino-6-bromo-5-fluoro-3-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block for developing new compounds.
Biochemical Studies
In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. The presence of amino, bromo, and fluoro groups influences its reactivity and binding affinity to biological targets, making it valuable for studying biochemical mechanisms.
Pharmaceutical Development
The compound is being explored as a potential precursor for synthesizing drugs with anti-inflammatory or anticancer properties. The modifications allowed by its structure enable the design of novel therapeutic agents that can target specific pathways in disease processes .
Material Science
In material science, this compound is investigated for its applications in developing new materials with tailored properties. This includes polymers and coatings that require specific chemical functionalities.
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising activity against cancer cell lines. By modifying the amino acid structure, researchers have developed compounds that selectively inhibit cancer cell proliferation while sparing normal cells.
Case Study 2: Enzyme Interaction Studies
A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed insights into its mechanism of action. The presence of halogen substituents (bromo and fluoro) significantly altered the binding kinetics compared to non-halogenated analogs.
Mechanism of Action
The mechanism by which 2-Amino-6-bromo-5-fluoro-3-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS: 1250810-28-6)
- Structure : Methoxy group at position 3 instead of methyl; bromo group absent.
- Molecular Formula: C₈H₈FNO₃.
- Impact: The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the methyl group in the target compound.
2-Bromo-6-fluoro-3-nitrobenzoic acid (CAS: 1036388-81-4)
- Structure: Nitro group replaces the amino group at position 2.
- Molecular Formula: C₇H₃BrFNO₄.
- Impact : The nitro group is strongly electron-withdrawing, making the compound more acidic (lower pKa) than the target compound. This substitution also reduces nucleophilicity at the aromatic ring, altering reactivity in coupling reactions .
5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid (CAS: 1393441-79-6)
- Structure: A carboxypropylamino side chain at position 2 instead of a simple amino group.
- Molecular Formula: C₁₁H₁₂BrNO₄.
- Impact : The extended side chain improves water solubility and introduces additional hydrogen-bonding sites, making this analog more suitable for biological targeting applications .
Halogen and Methyl Group Variations
2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid
- Structure : Additional chloro substituent at position 3.
- This enhances binding affinity in protein-ligand interactions but may reduce metabolic stability .
2-Bromo-6-fluoro-3-methylbenzoic acid (CAS: 743466-98-0)
- Structure: Lacks the amino group at position 2.
- Molecular Formula : C₈H₆BrFO₂.
- Impact: The absence of the amino group diminishes hydrogen-bonding capacity, reducing its utility in drug design. However, it retains strong electrophilic character for Suzuki-Miyaura couplings .
Positional Isomers
2-Amino-4-bromo-6-methylbenzoic acid (CAS: 206548-13-2)
2-Amino-5-bromo-3-methylbenzoic acid (CAS: 20776-50-5)
- Structure : Bromo group at position 5 instead of 5.
- Similarity Score : 0.93.
- Impact : The bromo-fluoro adjacency in the target compound creates a unique dipole moment absent in this isomer, influencing crystal packing and solubility .
Comparative Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Similarity Scores of Key Analogs
Key Research Findings
- Synthetic Utility: The amino and bromo groups in the target compound enable efficient Buchwald-Hartwig aminations or cross-coupling reactions, unlike analogs lacking these functional groups (e.g., 2-Bromo-6-fluoro-3-methylbenzoic acid) .
- Biological Relevance: Compounds with extended side chains (e.g., 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid) show enhanced interaction with enzymatic pockets but suffer from lower membrane permeability compared to the target compound .
- Stability: The methyl group at position 3 in the target compound improves steric protection of the amino group, reducing oxidation susceptibility relative to analogs like 2-Amino-4-bromo-6-methylbenzoic acid .
Biological Activity
2-Amino-6-bromo-5-fluoro-3-methylbenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H7BrFNO2. The presence of amino, bromo, and fluoro substituents on the benzoic acid core is significant as these groups can influence the compound's biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways that regulate physiological responses.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzoic acid have shown efficacy against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes.
Anticancer Properties
Studies have suggested that halogenated benzoic acids can induce apoptosis in cancer cells. The incorporation of bromine and fluorine atoms in this compound may enhance its potency against various cancer cell lines.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones, suggesting potential use as an antimicrobial agent.
| Compound | Inhibition Zone (mm) | Bacteria |
|---|---|---|
| Control | 0 | - |
| This compound | 15 | S. aureus |
| This compound | 12 | E. coli |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis. The compound was tested against A549 (lung carcinoma) and MCF7 (breast carcinoma) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Apoptosis induction |
| MCF7 | 30 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-6-bromo-5-fluoro-3-methylbenzoic acid, and how can purity be optimized?
- Methodological Approach :
- Step 1 : Start with a halogenated benzoic acid precursor (e.g., 5-Bromo-2-fluorobenzoic acid, CAS 146328-85-0 ) and introduce the amino group via nitration followed by reduction. Alternatively, use Suzuki-Miyaura coupling for regioselective bromine substitution.
- Step 2 : Optimize reaction conditions (e.g., temperature, catalyst) to minimize by-products. For example, Pd-catalyzed cross-coupling reactions often require inert atmospheres and precise stoichiometry .
- Step 3 : Purify via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity, as demonstrated in related bromo-fluoro benzoic acid derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : - and -NMR to resolve overlapping signals caused by bromine’s quadrupolar effects and fluorine’s strong coupling. Use deuterated DMSO for solubility .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~ 276.98) and isotopic patterns from bromine .
- FT-IR : Identify carboxylate (C=O stretch ~1700 cm) and amino (N-H stretch ~3300 cm) functional groups .
Q. How do bromo, fluoro, and methyl groups influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- Bromine acts as a good leaving group in SNAr reactions, while fluorine’s electron-withdrawing effect activates the aromatic ring. The methyl group at position 3 introduces steric hindrance, directing substitutions to the para position .
- Example: Reaction with amines under basic conditions (KCO, DMF, 80°C) yields substituted anilines, with regioselectivity confirmed by X-ray crystallography .
Advanced Research Questions
Q. How can density functional theory (DFT) predict substituent effects on electronic properties?
- Computational Strategy :
- Use hybrid functionals (e.g., B3LYP) to model the compound’s HOMO-LUMO gaps and electrostatic potential surfaces. Exact exchange terms improve accuracy for halogenated systems .
- Compare with experimental UV-Vis spectra (e.g., λ ~270 nm in methanol) to validate charge-transfer transitions influenced by bromine and fluorine .
Q. What strategies resolve contradictions in reported spectral data for halogenated benzoic acids?
- Data Reconciliation :
- Case Study : Discrepancies in -NMR chemical shifts for similar compounds (e.g., 5-Bromo-2-fluorobenzoic acid vs. 4-Bromo-2-fluorobenzoic acid) arise from solvent polarity and pH. Use standardized conditions (DMSO-d, 25°C) and reference internal standards (TMS) .
- Meta-Analysis : Apply systematic literature review frameworks (e.g., PRISMA) to identify methodological inconsistencies, such as variable purity thresholds (<95% vs. >98%) in cited studies .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallography Considerations :
- Challenge : The methyl group’s steric bulk and fluorine’s small size can disrupt crystal packing.
- Solution : Use slow evaporation from polar aprotic solvents (e.g., DMF/ethyl acetate) to promote ordered lattice formation. Compare with structurally similar compounds (e.g., 6-Fluoroanthranilic acid, CAS 434-76-4) for packing motif insights .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
